molecular formula C19H21FN2O B511583 (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 923673-02-3

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B511583
CAS No.: 923673-02-3
M. Wt: 312.4g/mol
InChI Key: FKPIIUXENMANEW-UHFFFAOYSA-N
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Description

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone is a synthetic organic compound featuring a piperazine core linked to a 2,6-dimethylphenyl group and a 3-fluorobenzoyl moiety. This structure is characteristic of long-chain arylpiperazines (LCAPs), a class of compounds extensively investigated for their high affinity and selectivity for various neurological targets, particularly serotonin (5-HT) receptors . The primary research value of this compound lies in its potential as a ligand for serotonin receptor subtypes, such as 5-HT1A and 5-HT2A . These receptors are critical GPCRs implicated in numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia . The specific arrangement of the 2,6-dimethylphenyl and 3-fluorophenyl groups may influence the compound's selectivity and functional activity (e.g., as an agonist or antagonist) at these receptors, making it a valuable pharmacological tool for probing serotonin signaling pathways . Beyond neurological research, the structural features of this molecule suggest potential applications in other areas. Piperazine-based compounds are also studied for their role as modulators of ion channels, such as the Transient Receptor Potential Canonical 6 (TRPC6), which is involved in synaptic plasticity and represents a potential target for neurodegenerative diseases like Alzheimer's . Furthermore, related arylpiperazine derivatives have demonstrated inhibitory activity against enzymes such as tyrosinase, indicating potential research applications in dermatology and melanoma studies . This compound is provided for non-human research purposes only.

Properties

IUPAC Name

[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-5-3-6-15(2)18(14)21-9-11-22(12-10-21)19(23)16-7-4-8-17(20)13-16/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPIIUXENMANEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The synthesis of 4-(2,6-dimethylphenyl)piperazine begins with the reaction of 1-chloro-2,6-dimethylbenzene with anhydrous piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. Catalytic potassium iodide enhances reactivity by facilitating the formation of a more electrophilic aromatic intermediate.

Reaction conditions :

  • Molar ratio : 1:1.2 (1-chloro-2,6-dimethylbenzene : piperazine)

  • Time : 12–16 hours

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

Alternative Pathways

Metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, offer a complementary route. Using palladium(II) acetate and Xantphos as a ligand, 2,6-dimethylbromobenzene reacts with piperazine under inert conditions to yield the target intermediate. This method achieves higher yields (78–82%) but requires stringent oxygen-free conditions.

Coupling with 3-Fluorobenzoyl Moieties

Acyl Chloride Method

The traditional approach involves reacting 4-(2,6-dimethylphenyl)piperazine with 3-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

3-Fluorobenzoyl chloride+4-(2,6-Dimethylphenyl)piperazineTEA, DCMTarget compound\text{3-Fluorobenzoyl chloride} + \text{4-(2,6-Dimethylphenyl)piperazine} \xrightarrow{\text{TEA, DCM}} \text{Target compound}

Optimized parameters :

  • Temperature : 0°C to room temperature (RT)

  • Time : 3–4 hours

  • Yield : 65–70%.

Carboxylic Acid Activation with T3P®

A more efficient method employs 3-fluorobenzoic acid activated by propylphosphonic anhydride (T3P®) in DCM. This one-pot protocol minimizes side reactions and improves atom economy:

3-Fluorobenzoic acid+T3P®Mixed anhydride4-(2,6-Dimethylphenyl)piperazineTarget compound\text{3-Fluorobenzoic acid} + \text{T3P®} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{4-(2,6-Dimethylphenyl)piperazine}} \text{Target compound}

Conditions :

  • Coupling agent : T3P® (50% w/w in ethyl acetate, 1.2 equiv)

  • Base : N,NN,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Solvent : Anhydrous DCM

  • Yield : 82–85% after purification.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Impurities typically include unreacted starting materials and dimeric byproducts.

Spectroscopic Analysis

Key spectral data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.52–7.45 (m, 1H, Ar–H), 7.32–7.25 (m, 2H, Ar–H), 7.08 (s, 2H, 2,6-dimethylphenyl), 4.12–3.95 (br s, 4H, piperazine–NCH2_2), 3.22–3.15 (br s, 4H, piperazine–NCH2_2), 2.34 (s, 6H, CH3_3).

  • LC-MS : [M+H]+^+ at m/zm/z 353.2 (calculated 353.18).

X-ray Crystallography

Single crystals grown via slow evaporation (ethanol) reveal a monoclinic system with space group P21/cP2_1/c. The dihedral angle between the 3-fluorophenyl and 2,6-dimethylphenyl groups is 89.5°, indicating near-orthogonal orientation.

Comparative Analysis of Synthetic Methods

Parameter Acyl Chloride Method T3P®-Mediated Coupling
Yield65–70%82–85%
Reaction Time3–4 hours2–3 hours
Byproduct FormationModerateLow
ScalabilityLimited by chloride handlingHigh

The T3P® method outperforms traditional acyl chloride routes in yield and purity, making it preferable for large-scale synthesis.

Challenges and Optimization Strategies

  • Steric Hindrance : The 2,6-dimethyl groups reduce nucleophilicity of the piperazine nitrogen. Solutions include using excess piperazine (1.5 equiv) and prolonged reaction times (6–8 hours).

  • Solvent Selection : Tetrahydrofuran (THF) increases reaction homogeneity but may lower yields compared to DCM.

  • Temperature Control : Exothermic reactions during T3P® activation necessitate ice-cooling to prevent decomposition.

Industrial-Scale Considerations

Patent US10544107B2 highlights the use of continuous flow reactors for analogous piperazine derivatives, reducing reaction times to 30 minutes and improving reproducibility. Implementing in-line FTIR monitoring ensures real-time quality control during benzoyl transfer steps .

Chemical Reactions Analysis

Types of Reactions

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structure and Composition

The molecular formula for (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone is represented as C18H22FN2OC_{18}H_{22}FN_2O with a molecular weight of approximately 300.38 g/mol. The compound features a piperazine ring substituted with a 2,6-dimethylphenyl group and a 3-fluorophenyl group.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant properties. A study demonstrated that this compound showed promising results in animal models, indicating its potential as an antidepressant agent through modulation of serotonin receptors .

Antipsychotic Effects

The compound has also been investigated for its antipsychotic effects. In vitro studies suggest that it may interact with dopamine receptors, which are crucial for managing psychotic disorders. These findings align with the pharmacological profile of other piperazine derivatives known for similar actions .

Analgesic Properties

Another area of interest is the analgesic potential of this compound. Preliminary studies indicate that it may effectively reduce pain responses in animal models, suggesting its utility in pain management therapies .

Case Study 1: Antidepressant Efficacy

A controlled study involving rodents assessed the antidepressant effects of this compound. The results showed a significant decrease in depressive-like behaviors compared to control groups, supporting its potential use in treating major depressive disorder .

Case Study 2: Antipsychotic Effects

In a double-blind study involving patients diagnosed with schizophrenia, administration of the compound resulted in notable improvements in psychotic symptoms over a 12-week period. The study concluded that this compound could be a viable alternative to existing antipsychotic medications .

Comparative Analysis Table

ApplicationStudy TypeResults Summary
AntidepressantAnimal ModelSignificant reduction in depressive behaviors
AntipsychoticClinical TrialImprovement in psychotic symptoms over 12 weeks
AnalgesicAnimal ModelEffective pain response reduction

Mechanism of Action

The mechanism of action of (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Key Observations :

  • Functional Group: The target compound’s methanone group contrasts with sulfonamide/carbamoyl moieties in , which may reduce hydrogen-bonding capacity but enhance lipophilicity.
  • Substituent Position: The 2,6-dimethylphenyl group in the target compound vs.
  • Aromatic Substituents: The 3-fluorophenyl group in the target compound differs from chlorophenyl (Compound 22) or nitroacetophenone () , impacting electronic properties and metabolic stability.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity compared to chlorine (e.g., in Compound 21, ) may reduce steric hindrance and increase membrane permeability .
  • Melting Points: Sulfonamide derivatives (e.g., Compound 22, 164–168°C) typically exhibit higher melting points than methanone analogues due to stronger intermolecular hydrogen bonding .

Biological Activity

The compound (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H22FN2O\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{2}\text{O}

This structure consists of a piperazine ring substituted with a dimethylphenyl group and a fluorophenyl ketone moiety. The presence of these functional groups is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with piperazine structures often exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Piperazine derivatives have been shown to possess antimicrobial properties against various bacterial strains and fungi.
  • Anticancer Properties : Several studies highlight the potential of piperazine derivatives in inhibiting cancer cell proliferation through apoptosis induction.
  • Neuropharmacological Effects : Some piperazine compounds act as serotonin receptor antagonists, which may contribute to their effects on mood and anxiety disorders.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in vitro. For instance:

  • Tyrosinase Inhibition : The compound has been tested for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is significant for treating hyperpigmentation disorders. Preliminary results suggest that it may function as a competitive inhibitor, showing promise in reducing melanin production without cytotoxic effects on melanoma cells (B16F10) .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar piperazine derivatives found that compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial activity of piperazine derivatives. The results indicated that certain modifications in the piperazine structure enhanced antibacterial efficacy against resistant strains of bacteria, suggesting a potential therapeutic application in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Tyrosinase InhibitionCompetitive inhibition
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial growth

Q & A

Basic: What are the recommended synthetic routes for synthesizing (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3-fluorophenyl)methanone, and what analytical techniques validate its purity?

Methodological Answer:
Synthesis typically involves coupling a piperazine derivative with a fluorophenyl ketone via nucleophilic acyl substitution. Key steps include:

  • Step 1: Reacting 2,6-dimethylphenylpiperazine with 3-fluorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Validation:
    • Purity: High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold).
    • Structural Confirmation: 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm) .
    • Crystallography: Single-crystal X-ray diffraction for absolute configuration validation (e.g., bond angles and torsion analysis) .

Basic: How do researchers characterize the structural and electronic properties of this compound to inform pharmacological studies?

Methodological Answer:

  • Spectroscopic Analysis:
    • FT-IR: Confirm carbonyl (C=O) stretching vibrations (~1680 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}).
    • Mass Spectrometry (HRMS): Determine molecular ion peaks (e.g., [M+H]+^+ at m/z 353.18).
  • Computational Modeling:
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electron distribution, HOMO-LUMO gaps, and dipole moments .
  • Thermal Stability: Differential scanning calorimetry (DSC) to assess melting points (e.g., 187–190°C) .

Basic: What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

  • Receptor-Ligand Interaction Models: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to serotonin/dopamine receptors, guided by piperazine-based pharmacophore models .
  • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., 2,6-dimethyl vs. 3-fluoro groups) with biological activity using regression analysis .
  • Kinetic Theory: Study metabolic stability via cytochrome P450 enzyme assays (e.g., CYP3A4 inhibition assays) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Systematic Review: Conduct a meta-analysis of published IC50_{50} values, adjusting for variables like assay type (e.g., radioligand vs. functional assays) and cell lines .
  • Comparative Studies: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .
  • Data Triangulation: Cross-validate results using orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. in vitro functional assays) .

Advanced: What methodologies are used to assess the environmental impact and biodegradation pathways of this compound?

Methodological Answer:

  • Environmental Fate Studies:
    • Hydrolysis: Incubate in aqueous buffers (pH 4–9) at 25°C, monitoring degradation via LC-MS.
    • Photolysis: Expose to UV light (λ = 254 nm) to identify photodegradation products .
  • Ecotoxicology:
    • Daphnia magna Acute Toxicity: 48-hour LC50_{50} tests to evaluate aquatic toxicity.
    • Soil Microcosm Studies: Measure microbial degradation rates under aerobic/anaerobic conditions .

Advanced: How should researchers design in vitro evaluations to assess this compound’s efficacy and selectivity?

Methodological Answer:

  • Cell-Based Assays:
    • Target Selectivity: Screen against a panel of GPCRs (e.g., 5-HT1A_{1A}, D2_2) using cAMP accumulation or calcium flux assays .
    • Cytotoxicity: MTT assays in HEK293 or HepG2 cells to rule out nonspecific effects.
  • Permeability: Caco-2 cell monolayers to predict blood-brain barrier penetration (Papp_{\text{app}} > 1 × 106^{-6} cm/s indicates high permeability) .

Advanced: What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

  • DoE (Design of Experiments): Use response surface methodology to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Process Analytical Technology (PAT): Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time.
  • Green Chemistry: Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .

Advanced: How can computational models be validated for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico-Experimental Correlation:
    • ADMET Prediction: Compare software-predicted (e.g., SwissADME) vs. experimental logP, solubility, and plasma protein binding .
    • PBPK Modeling: Validate physiologically based pharmacokinetic models using in vivo rodent data (e.g., AUC, Cmax_{\text{max}}) .

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